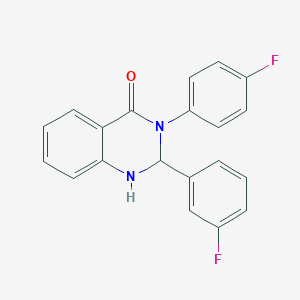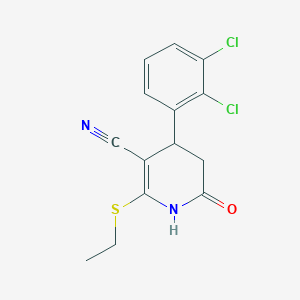![molecular formula C16H22N2O B11655074 3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol CAS No. 10298-98-3](/img/structure/B11655074.png)
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol is a quinoline derivative known for its diverse applications in various fields of science. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. Its chemical properties make it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol typically involves the reaction of 2,6-dimethylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylquinoline: Lacks the diethylamino group, making it less versatile in chemical reactions.
3-(Diethylamino)methylquinoline: Similar structure but without the dimethyl groups, affecting its chemical properties and reactivity.
Uniqueness
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol is unique due to the presence of both diethylamino and dimethyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Eigenschaften
CAS-Nummer |
10298-98-3 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
3-(diethylaminomethyl)-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H22N2O/c1-5-18(6-2)10-14-12(4)17-15-8-7-11(3)9-13(15)16(14)19/h7-9H,5-6,10H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
TVMHYMQJPQLVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)

![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide](/img/structure/B11655011.png)
![Propan-2-yl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655014.png)

![2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11655031.png)

![9-chloro-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B11655041.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11655045.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11655053.png)
![3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11655064.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11655066.png)
![Diethyl 3-methyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11655071.png)
